molecular formula C10H8BrN B2420818 4-Bromo-8-methylisoquinoline CAS No. 1784882-13-8

4-Bromo-8-methylisoquinoline

Cat. No.: B2420818
CAS No.: 1784882-13-8
M. Wt: 222.085
InChI Key: ORVGXQYZKFRLJA-UHFFFAOYSA-N
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Description

4-Bromo-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-8-methylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, the reaction can be carried out using palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as those involving palladium, is a common strategy in the synthesis of substituted isoquinolines .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-methylisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-8-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-8-methylisoquinoline involves its interaction with various molecular targets. The bromine atom at the 4-position can participate in electrophilic aromatic substitution reactions, making the compound a useful intermediate in organic synthesis. Additionally, the nitrogen atom in the isoquinoline ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the methyl group at the 8-position.

    8-Methylisoquinoline: Similar in structure but lacks the bromine atom at the 4-position.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: The combination of these substituents can enhance its utility in synthetic chemistry and its potential biological activities .

Properties

IUPAC Name

4-bromo-8-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGXQYZKFRLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=C(C2=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784882-13-8
Record name 4-bromo-8-methylisoquinoline
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